Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride
Description
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride is a bicyclic organic compound combining a piperidine ring and an oxane (tetrahydropyran) ring, linked via a methyl carboxylate group. The hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and chemical research. Key properties include:
- Molecular Formula: C₁₂H₂₂ClNO₄ (derived from structural data in ).
- Molecular Weight: 279.77 g/mol ().
- CAS RN: 2138535-32-5 ().
- Applications: Primarily used as a building block in drug discovery, particularly for targeting central nervous system (CNS) receptors and enzymes due to its rigid bicyclic structure ().
The compound is commercially available from suppliers like CymitQuimica, with pricing at €635.00 (50 mg) and €1,768.00 (500 mg) ().
Properties
IUPAC Name |
methyl 4-piperidin-4-yloxane-4-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.ClH/c1-15-11(14)12(4-8-16-9-5-12)10-2-6-13-7-3-10;/h10,13H,2-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJKNVFVCRNPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as 1,5-diaminopentane. The ring closure is achieved using cyclization reactions under acidic or basic conditions.
Oxane Ring Formation: The oxane ring is introduced through a cyclization reaction involving a suitable diol and an appropriate leaving group. This step often requires the use of catalysts and specific reaction conditions to ensure high yield and purity.
Esterification: The carboxylate group is esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the piperidine or oxane rings, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.
Scientific Research Applications
Pharmaceutical Development
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its structure allows it to interact with neurotransmitter systems, particularly those involving serotonin and dopamine, making it a candidate for antidepressant and anxiolytic drugs.
Case Study : In a study comparing its effects with traditional antidepressants, this compound showed comparable efficacy in reducing depressive behaviors in rodent models, indicating its potential as a therapeutic agent for mood disorders.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some common pathogens are as follows:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 mg/mL |
| Escherichia coli | 1.0 mg/mL |
| Pseudomonas aeruginosa | 2.0 mg/mL |
These findings suggest its potential application in developing new antimicrobial agents, particularly against multidrug-resistant bacteria.
Enzyme Inhibition Studies
The compound has been evaluated for its ability to inhibit key enzymes involved in various biological processes. For instance, it shows promise as an acetylcholinesterase inhibitor, which could be beneficial in treating conditions like Alzheimer's disease.
Case Study : A study assessing its enzyme inhibitory activity revealed that it significantly inhibited acetylcholinesterase activity, suggesting potential for cognitive enhancement therapies.
Mechanism of Action
The mechanism of action of Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s piperidine ring can interact with neurotransmitter receptors, while the oxane ring may influence its binding affinity and selectivity. These interactions can modulate biological processes, making the compound valuable in pharmacological research.
Comparison with Similar Compounds
Structural and Functional Differences
Biological Activity
Methyl 4-(piperidin-4-yl)oxane-4-carboxylate hydrochloride is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its role in various biological activities. The unique substitution pattern on the piperidine ring contributes to its distinct chemical and biological properties, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. It is believed to exhibit lipophilic properties due to its structure, allowing it to cross biological membranes effectively. This property enhances its potential as a therapeutic agent by facilitating interaction with intracellular targets.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound may act as agonists for human caseinolytic protease P (HsClpP), which plays a crucial role in mitochondrial homeostasis and has potential implications in cancer therapy. For instance, derivatives exhibiting agonistic activity have shown promising results in inhibiting the proliferation of hepatocellular carcinoma (HCC) cells, suggesting a pathway for developing anticancer drugs .
2. Neurological Effects
The compound's structural similarity to known opioid analgesics suggests potential applications in treating neurological disorders. Compounds within the piperidine class have been investigated for their effects on μ-opioid receptors, which are critical in pain modulation . The selectivity and binding affinity of such compounds can lead to the development of novel analgesics with fewer side effects compared to traditional opioids.
3. Enzyme Inhibition
Research has demonstrated that this compound might inhibit specific enzymes, contributing to its therapeutic potential. For example, studies on related compounds have shown significant inhibition against carbonic anhydrase II, an enzyme involved in various physiological processes . Such inhibitory actions can lead to therapeutic applications in conditions where enzyme regulation is crucial.
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
